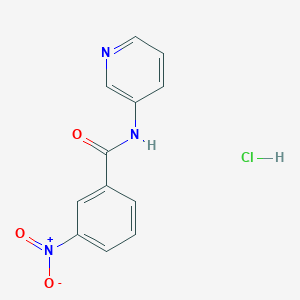![molecular formula C22H17ClN2O2S B4987895 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4987895.png)
2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is mainly used in the research of biological systems, and its unique structure has been found to have several biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can lead to changes in biochemical pathways.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several biochemical and physiological effects. It has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. It has also been found to be a potent inhibitor of certain enzymes, which makes it a useful tool in the study of biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its potent inhibitory effects on certain enzymes, which can lead to changes in biochemical pathways. However, its limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide. One direction is to further investigate its antimicrobial properties and its potential as a candidate for the development of new antibiotics. Another direction is to study its effects on different biochemical pathways and its potential as a tool for the study of these pathways. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorothiophenol with 2-amino-5-chlorobenzoic acid to form 2-(4-chlorophenylthio)-N-(2-chloro-5-benzoxazolyl)acetamide. The second step involves the reaction of this intermediate product with 2-methylphenyl magnesium bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, which makes it a useful tool in the study of biochemical pathways. It has also been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-4-2-3-5-18(14)22-25-19-12-16(8-11-20(19)27-22)24-21(26)13-28-17-9-6-15(23)7-10-17/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFLKIXTBGBBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4987824.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B4987836.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4987846.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987865.png)
![8-bromo-3-propyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4987867.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987883.png)
![3-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4987888.png)
![2-methoxy-4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4987898.png)


![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![3-{[3-(2,2-dimethylpropyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4987931.png)